A1AT modulator 1

Alpha-1 antitrypsin deficiency Protein misfolding Small molecule correctors

A1AT modulator 1 (GSK716) is a chiral hydroxy-carboxamide small molecule that acts as a corrector of Z α1-antitrypsin (A1AT) misfolding. This compound belongs to a class of protein folding stabilizers that bind directly to the monomeric Z variant of alpha-1 antitrypsin, preventing the pathogenic polymerization that underlies alpha-1 antitrypsin deficiency (AATD)-associated liver and lung pathology.

Molecular Formula C21H23FN2O3
Molecular Weight 370.4 g/mol
Cat. No. B12396957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA1AT modulator 1
Molecular FormulaC21H23FN2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCCC(C(C1=C(C(=CC=C1)F)C)O)NC(=O)C2=C3CC(=O)NC3=CC=C2
InChIInChI=1S/C21H23FN2O3/c1-3-6-18(20(26)13-7-4-9-16(22)12(13)2)24-21(27)14-8-5-10-17-15(14)11-19(25)23-17/h4-5,7-10,18,20,26H,3,6,11H2,1-2H3,(H,23,25)(H,24,27)/t18-,20+/m1/s1
InChIKeyMSZBLPYPBQYDNI-QUCCMNQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A1AT Modulator 1 (GSK716) – Alpha-1 Antitrypsin Polymerization Inhibitor for AATD Research Procurement


A1AT modulator 1 (GSK716) is a chiral hydroxy-carboxamide small molecule that acts as a corrector of Z α1-antitrypsin (A1AT) misfolding [1]. This compound belongs to a class of protein folding stabilizers that bind directly to the monomeric Z variant of alpha-1 antitrypsin, preventing the pathogenic polymerization that underlies alpha-1 antitrypsin deficiency (AATD)-associated liver and lung pathology [2]. With a molecular weight of 370.42 g/mol (CAS 2406205-61-4) and the IUPAC name N-[(1S,2R)-1-(3-fluoro-2-methylphenyl)-1-hydroxypentan-2-yl]-2-oxo-1,3-dihydroindole-4-carboxamide, this compound represents the optimized lead from a DNA-encoded library (ELT) screen and subsequent structure-based design program [1][3].

Why A1AT Modulator 1 Cannot Be Substituted with A1AT Modulator 2 or Other In-Class Compounds


Small molecule modulators of alpha-1 antitrypsin exhibit profound differences in potency, binding affinity, and selectivity that preclude simple substitution in research applications. A1AT modulator 1 (GSK716) and A1AT modulator 2 (compound 33) represent distinct chemical series with fundamentally different interaction profiles: GSK716 achieves high-affinity binding to the monomeric Z α1-antitrypsin protein with pKD 8.5 and functionally inhibits polymerization with pIC50 8.3, whereas A1AT modulator 2 demonstrates substantially weaker activity with an IC50 >1.0 μM [1]. Furthermore, even within the same lead optimization series, minor structural modifications produce order-of-magnitude potency differences—the precursor compound GSK425 exhibits a pIC50 of only 6.5, representing approximately 100-fold lower potency than the optimized GSK716 [1]. These quantitative disparities directly impact experimental outcomes in cellular and in vivo models of AATD, making compound selection a critical determinant of research validity and reproducibility.

Quantitative Comparative Evidence for A1AT Modulator 1 (GSK716) in Z α1-Antitrypsin Polymerization Inhibition


Head-to-Head Potency Comparison: GSK716 vs GSK425 in Z α1-Antitrypsin Polymerization Assay

In a direct head-to-head comparison from the same structure-based optimization program, A1AT modulator 1 (GSK716) demonstrated approximately 100-fold greater potency than its precursor compound GSK425 in inhibiting Z α1-antitrypsin polymerization [1]. Both compounds were evaluated under identical experimental conditions using an end-point immunoassay with the 2C1 monoclonal antibody specific for pathological polymers [1].

Alpha-1 antitrypsin deficiency Protein misfolding Small molecule correctors

Binding Affinity Comparison: GSK716 Binding to Z α1-Antitrypsin vs Wild-Type M α1-Antitrypsin

GSK716 (A1AT modulator 1) exhibits marked binding selectivity for the disease-relevant Z variant over wild-type M α1-antitrypsin [1]. Binding affinity was quantified using a competition binding assay with a fluorescently labeled derivative [1].

Binding affinity Selectivity profiling Protein-ligand interaction

Cross-Class Potency Comparison: A1AT Modulator 1 vs A1AT Modulator 2

A1AT modulator 1 (GSK716) and A1AT modulator 2 (compound 33) belong to distinct chemical series and exhibit dramatically different potency profiles in modulating A1AT activity [1]. While direct head-to-head data under identical conditions are not available, cross-study comparison of the primary reported activity values reveals a potency difference exceeding two orders of magnitude [1].

A1AT modulators Potency comparison Chemical series differentiation

Cellular Efficacy: Complete Prevention of Intracellular Z α1-Antitrypsin Polymer Formation

In a cellular model of Z α1-antitrypsin deficiency using CHO-TET-ON-Z-A1AT cells with doxycycline-induced Z α1-antitrypsin expression, GSK716 completely prevented intracellular polymer formation as visualized by staining with the 2C1 monoclonal antibody specific for pathological polymers [1].

Cellular model Intracellular polymerization CHO-TET-ON-Z-A1AT cells

Validated Research Applications for A1AT Modulator 1 (GSK716) in AATD Studies


In Vitro Mechanistic Studies of Z α1-Antitrypsin Polymerization and Misfolding

A1AT modulator 1 is optimized for biochemical and biophysical investigations of Z α1-antitrypsin polymerization mechanisms. With a pIC50 of 8.3 in polymerization inhibition assays and high-affinity binding (pKD = 8.5) to monomeric Z α1-antitrypsin, this compound enables precise quantification of polymerization kinetics and stabilization effects in purified protein systems [1]. The 50-fold selectivity over wild-type M α1-antitrypsin (pKD = 6.8) ensures that observed effects are specific to the disease-relevant Z variant [1].

Cellular Models of Alpha-1 Antitrypsin Deficiency (AATD)

Validated in CHO-TET-ON-Z-A1AT cells for complete prevention of intracellular Z α1-antitrypsin polymer formation, A1AT modulator 1 serves as a critical tool compound for studying ER retention, unfolded protein response, and secretion dynamics in mammalian cell models of AATD [1]. The compound's potent cellular activity enables experiments at low nanomolar concentrations, minimizing solvent-related artifacts and off-target cellular effects [1].

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

As the optimized lead from a structure-based design program, A1AT modulator 1 represents the benchmark reference compound for SAR studies aimed at developing next-generation A1AT correctors [1]. The documented 100-fold potency improvement over the precursor GSK425 (pIC50 6.5 → 8.3) provides a quantitative framework for evaluating new analogs, while the resolved co-crystal structures with α1-antitrypsin (PDB 7NPK, 7NPL) enable rational design of improved derivatives [1].

In Vivo Target Engagement Validation in Transgenic Mouse Models

A1AT modulator 1 has demonstrated in vivo efficacy in a transgenic mouse model of Z α1-antitrypsin deficiency, reducing intracellular polymerization and increasing Z α1-antitrypsin secretion threefold [1]. This validated in vivo activity makes the compound suitable for preclinical proof-of-concept studies, target engagement assays, and pharmacokinetic/pharmacodynamic correlation studies in rodent models of AATD [1].

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